PROTAC Bcl-xL degrader-2

PROTAC Bcl-xL Cell Viability

First-in-class CRBN-recruiting PROTAC Bcl-xL degrader-2 (XZ739) engineered for targeted, selective degradation without the on-target platelet toxicity that limits traditional inhibitors. Demonstrates >100-fold selectivity for cancer cells over platelets and superior apoptotic induction in solid tumors (e.g., cholangiocarcinoma) versus VHL-based degraders, with proven in vivo synergy with gemcitabine. Essential benchmark for CRBN-dependent degrader development (cell IC50 ~10.1 nM, DC50 2.5 nM). For decisive, reproducible results in Bcl-xL biology, apoptosis, and E3 ligase mechanism studies.

Molecular Formula C68H80N8O14S3
Molecular Weight 1329.6 g/mol
Cat. No. B10821874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Bcl-xL degrader-2
Molecular FormulaC68H80N8O14S3
Molecular Weight1329.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCC#CC4=CC=C(C=C4)OCCCC5=C(N=C(S5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O)O
InChIInChI=1S/C68H80N8O14S3/c1-45-60(91-44-70-45)49-20-16-47(17-21-49)41-69-63(80)55-40-50(77)42-76(55)64(81)61(68(2,3)4)72-58(78)25-29-85-31-33-87-35-37-89-39-38-88-36-34-86-32-30-84-27-8-10-46-18-22-51(23-19-46)90-28-9-15-57-59(65(82)83)73-67(93-57)75-26-24-48-11-7-12-52(53(48)43-75)62(79)74-66-71-54-13-5-6-14-56(54)92-66/h5-7,11-14,16-23,44,50,55,61,77H,9,15,24-43H2,1-4H3,(H,69,80)(H,72,78)(H,82,83)(H,71,74,79)/t50-,55+,61-/m1/s1
InChIKeyLOJJAKUNUJJOKC-MXEISZGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Bcl-xL degrader-2 (XZ739) Product Baseline & Procurement Overview


PROTAC Bcl-xL degrader-2 (also known as XZ739) is a CRBN-recruiting proteolysis-targeting chimera (PROTAC) designed for the selective degradation of the anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family [1]. As a heterobifunctional molecule, it incorporates the Bcl-xL/Bcl-2 dual inhibitor warhead ABT-263 linked to a cereblon (CRBN) E3 ligase ligand, enabling it to hijack the ubiquitin-proteasome system for targeted protein knockdown [2]. This compound is available from commercial vendors for research use, with a reported purity of >98% and a CAS number of 2365172-19-4, serving as a tool for studying apoptosis and Bcl-xL-dependent cancer models [3].

Why Simple Substitution with Other Bcl-xL Agents Is Not Advisable for PROTAC Bcl-xL degrader-2 Research


Bcl-xL is a clinically validated cancer target, but its therapeutic window is extremely narrow due to dose-limiting, on-target thrombocytopenia caused by platelet dependence on Bcl-xL for survival [1]. This has been a critical failure point for traditional small-molecule inhibitors like navitoclax (ABT-263). PROTAC technology addresses this by leveraging tissue-specific differences in E3 ligase expression to achieve selectivity [2]. However, the choice of E3 ligase and linker design critically determines both degradation efficiency and the therapeutic index. For instance, VHL-based Bcl-xL PROTACs like DT2216 and CRBN-based PROTACs like XZ739 exhibit markedly different degradation kinetics, potency, and synergy profiles in distinct cancer types [3]. Therefore, researchers cannot interchangeably use different Bcl-xL PROTACs or small-molecule inhibitors and expect to replicate results. The specific biochemical and in vivo performance of XZ739 is dictated by its unique CRBN-recruiting mechanism and linker composition, necessitating its dedicated procurement for reliable experimental outcomes.

Quantitative Evidence: Direct Performance Comparisons for PROTAC Bcl-xL degrader-2 (XZ739)


XZ739 Exhibits 20-Fold Superior Potency Over Its Parental Inhibitor ABT-263 in MOLT-4 Cells

The CRBN-recruiting PROTAC XZ739 demonstrates a 20-fold improvement in cellular potency compared to its parental small-molecule inhibitor, ABT-263 (navitoclax), against the Bcl-xL-dependent MOLT-4 acute lymphoblastic leukemia cell line [1]. This superior activity is attributed to the catalytic mechanism of PROTACs, which induces degradation of the target protein rather than mere inhibition. In a head-to-head comparison, XZ739 reduced MOLT-4 cell viability with an IC50 of 10.1 nM, whereas ABT-263 exhibited an IC50 of approximately 200 nM . This confirms that the PROTAC-mediated degradation strategy offers a significantly enhanced anti-proliferative effect over traditional occupancy-based inhibition in this model.

PROTAC Bcl-xL Cell Viability Apoptosis MOLT-4

XZ739 Outperforms VHL-Recruiting DT2216 in Cholangiocarcinoma Models via Superior Apoptosis Induction

In preclinical cholangiocarcinoma (CCA) models, the CRBN-based PROTAC XZ739 demonstrated superior efficacy in reducing cell viability and inducing apoptosis compared to the VHL-based Bcl-xL PROTAC DT2216 [1]. A direct comparative study showed that XZ739 was significantly more effective at promoting apoptotic cell death in CCA cell lines, leading to its selection for in vivo combination studies with gemcitabine. This differential activity highlights that the choice of E3 ligase (CRBN vs. VHL) is not merely a technical detail but a critical determinant of therapeutic efficacy in specific solid tumor contexts.

Cholangiocarcinoma CCA DT2216 Apoptosis Gemcitabine

XZ739 Achieves >100-Fold Selectivity for Cancer Cells Over Human Platelets, Mitigating Dose-Limiting Toxicity of ABT-263

A critical limitation of Bcl-xL inhibitors like ABT-263 is dose-limiting thrombocytopenia due to the dependence of platelets on Bcl-xL. XZ739 leverages a CRBN-recruiting PROTAC mechanism to achieve remarkable tissue selectivity. Quantitative analysis shows XZ739 has >100-fold selectivity for MOLT-4 cancer cells (IC50 = 10.1 nM) over human platelets (IC50 = 1217 nM) [1]. In a cholangiocarcinoma xenograft model, XZ739 treatment achieved robust tumor growth suppression in vivo without inducing significant thrombocytopenia, a stark contrast to the toxicity profile of ABT-263 [2].

Platelet Toxicity Selectivity Thrombocytopenia CRBN Safety Profile

XZ739 Serves as the Foundational Benchmark for Second-Generation CRBN-Based Bcl-xL Degraders like PZ671

XZ739 is explicitly recognized and utilized as the benchmark compound in the development and evaluation of next-generation CRBN-recruiting Bcl-xL degraders. The recent discovery of PZ671, a more potent derivative, was built directly on XZ739's scaffold [1]. Comparative data shows that PZ671 achieved a ~10-fold improvement in cellular activity (IC50 = 1.3 nM) and ~6-fold enhanced degradation potency (DC50 = 0.9 nM) over the XZ739 baseline in the same MOLT-4 cell model [1]. This establishes XZ739 as the definitive reference standard for measuring progress and validating new compounds within this specific chemical series.

Lead Optimization PZ671 Benchmark CRBN PROTAC Development

XZ739 Synergizes with Gemcitabine In Vivo to Suppress Cholangiocarcinoma Tumor Growth

The therapeutic utility of XZ739 extends to robust in vivo combination strategies. In a cholangiocarcinoma xenograft model, the combination of XZ739 with the standard-of-care chemotherapeutic gemcitabine resulted in significant suppression of tumor growth [1]. This combination effect was achieved without the severe thrombocytopenia that typically complicates the use of Bcl-xL inhibitors in similar settings. The study validates the in vivo applicability of XZ739 and its potential to synergize with chemotherapy to overcome resistance in Bcl-xL-dependent solid tumors.

In Vivo Efficacy Combination Therapy Gemcitabine Xenograft Cholangiocarcinoma

CRBN-Recruitment Confers a Distinct Degradation Profile and Selectivity Advantage Over VHL-Based PROTACs

The mechanism of XZ739 is fundamentally distinct from VHL-based Bcl-xL PROTACs like DT2216. XZ739 recruits the CRBN E3 ligase, which is expressed in cancer cells but has minimal expression in platelets [1]. In contrast, VHL-based PROTACs rely on the VHL E3 ligase, which is also poorly expressed in platelets, but their recruitment can lead to different degradation efficiencies and biological outcomes depending on the cellular context [2]. A comparative analysis of PROTACs confirms XZ739 as the archetypal CRBN-based Bcl-xL degrader derived from an ABT-263 warhead [3]. This mechanistic divergence is the basis for XZ739's unique selectivity and potency profile, making it a non-interchangeable tool for studying CRBN-dependent targeted protein degradation.

E3 Ligase CRBN VHL Mechanism of Action Tissue Selectivity

High-Impact Research & Procurement Scenarios for PROTAC Bcl-xL degrader-2 (XZ739)


Investigating Bcl-xL Dependence and Overcoming Drug Resistance in Solid Tumors

Researchers focusing on solid tumors, such as cholangiocarcinoma (CCA), where Bcl-xL is a dominant driver of therapeutic resistance, should utilize XZ739. Its demonstrated in vivo efficacy in suppressing CCA xenograft growth, especially when synergized with gemcitabine, provides a robust rationale for its application in similar models of Bcl-xL-dependent solid cancers [1]. Unlike VHL-based degraders, XZ739 has shown superior apoptotic induction in CCA cells, making it the preferred tool for exploring Bcl-xL degradation as a therapeutic strategy in these contexts [1].

CRBN-Dependent Targeted Protein Degradation (TPD) and Mechanistic Studies

XZ739 is an essential chemical probe for studies dissecting the biology of the CRBN E3 ubiquitin ligase system. As a well-characterized, first-in-class CRBN-recruiting Bcl-xL PROTAC, it serves as a powerful tool to investigate the kinetics of target engagement, ternary complex formation, and subsequent degradation via the ubiquitin-proteasome system [2]. Its use is critical for experiments designed to contrast CRBN-dependent mechanisms with VHL-dependent pathways, for which DT2216 or 753b would be the appropriate comparators [3].

Preclinical In Vivo Studies Requiring a Favorable Therapeutic Index and Minimal Platelet Toxicity

For any in vivo oncology study where the dose-limiting thrombocytopenia of traditional Bcl-xL inhibitors like ABT-263 presents a major hurdle, XZ739 is a strategic choice. Its quantitatively proven >100-fold selectivity for cancer cells over human platelets in vitro [4] translates into an absence of significant thrombocytopenia in mouse xenograft models, even at therapeutic doses that suppress tumor growth [1]. This allows for robust interrogation of Bcl-xL biology in vivo without the confounding factor of acute on-target hematological toxicity.

Medicinal Chemistry Benchmarking and Next-Generation Degrader Development

XZ739 represents the key benchmark for any medicinal chemistry campaign focused on developing improved CRBN-based Bcl-xL degraders. As the foundational compound in this series, its cellular activity (IC50 ~10.1 nM, DC50 = 2.5 nM) and in vivo safety profile are the established baselines against which novel derivatives like PZ671 are measured [5]. Procuring XZ739 is therefore non-negotiable for internal quality control, assay validation, and accurate performance assessment of newly synthesized candidate molecules in this specific chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC Bcl-xL degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.